Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a methyl ester group at the 6-position.
Mechanism of Action
Target of Action
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound that has been found to have significant biological activity. The primary targets of this compound are enzymes such as RORγt, PHD-1, JAK1, and JAK2 . These enzymes play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
The compound interacts with its targets through a process of selective binding. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for PHD-1, JAK1, and JAK2 . This interaction results in changes in the activity of these enzymes, leading to alterations in the biochemical pathways they regulate .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, the inhibition of JAK1 and JAK2 can impact the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth . Similarly, acting as an inverse agonist for RORγt can influence the Th17 cell differentiation pathway, which is involved in autoimmune diseases .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they regulate. For instance, inhibiting JAK1 and JAK2 can lead to reduced inflammation and immune response . Similarly, acting as an inverse agonist for RORγt can result in decreased Th17 cell differentiation, potentially alleviating symptoms of autoimmune diseases .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is known to play a role in various biochemical reactions. The compound’s role in these biochemical reactions is likely due to its unique structural features, which include a triazole ring fused with a pyridine ring .
Cellular Effects
In terms of cellular effects, this compound has been found to influence various types of cells and cellular processes. It has been reported to impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate typically involves large-scale reactions using the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole and pyridine rings.
Substitution: The amino and ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridines and triazolopyrimidines, such as:
- 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
- 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJSEKQHYSMYEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC(=N2)N)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724401 |
Source
|
Record name | Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094107-41-1 |
Source
|
Record name | Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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